molecular formula C30H28Cl4N6O2Zn B15179271 zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride CAS No. 71672-78-1

zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride

Cat. No.: B15179271
CAS No.: 71672-78-1
M. Wt: 711.8 g/mol
InChI Key: TYWIVEWZJQDGCF-UHFFFAOYSA-J
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Description

Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride is a coordination complex comprising a benzenediazonium ion functionalized with a benzoyl(ethyl)amino group and coordinated with zinc tetrachloride. Benzenediazonium salts are highly reactive intermediates in organic synthesis, particularly in azo coupling reactions for dyes and photoresponsive materials . The benzoyl(ethyl)amino substituent introduces an electron-withdrawing carbonyl group, which may modulate the diazonium ion’s stability and reactivity. Zinc tetrachloride acts as a counterion and stabilizer, common in such complexes to enhance solubility and reduce explosive tendencies .

Properties

CAS No.

71672-78-1

Molecular Formula

C30H28Cl4N6O2Zn

Molecular Weight

711.8 g/mol

IUPAC Name

zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride

InChI

InChI=1S/2C15H14N3O.4ClH.Zn/c2*1-2-18(14-10-8-13(17-16)9-11-14)15(19)12-6-4-3-5-7-12;;;;;/h2*3-11H,2H2,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

TYWIVEWZJQDGCF-UHFFFAOYSA-J

Canonical SMILES

CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride typically involves the diazotization of an aromatic amine followed by complexation with zinc chloride. The general steps are as follows:

    Diazotization: An aromatic amine, such as 4-[benzoyl(ethyl)amino]aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Complexation: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The diazonium group in zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride can undergo substitution reactions with various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Copper(I) chloride or bromide, potassium iodide, and sodium hydroxide are commonly used reagents.

    Coupling Reactions: Phenols and aromatic amines in the presence of a base.

    Reduction Reactions: Sodium sulfite or stannous chloride.

Major Products:

    Substitution Reactions: Aryl halides, phenols, and nitriles.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Aromatic amines.

Scientific Research Applications

Chemistry:

    Synthesis of Azo Dyes: The compound is used in the synthesis of azo dyes, which are important in the textile industry.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

    Bioconjugation: The diazonium group can be used to label biomolecules for detection and imaging purposes.

    Drug Development:

Industry:

    Materials Science: The compound can be used in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride primarily involves the reactivity of the diazonium group. The diazonium group can act as an electrophile, participating in various substitution and coupling reactions. The zinc ion may also play a role in stabilizing the diazonium group and facilitating its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Substituents/Functional Groups Key Differences
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium zinc chloride Ethyl, 2-hydroxyethylamino Hydroxyethyl group increases hydrophilicity; lacks benzoyl’s electron withdrawal.
2-Methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium tetrachlorozincate Methoxy, methyl, nitro, diazenyl Nitro and diazenyl groups enhance electrophilicity; higher thermal instability.
4-(Benzyl(ethyl)amino)-3-ethoxybenzenediazonium zinc chloride Benzyl, ethoxy Benzyl (electron-donating) vs. benzoyl (electron-withdrawing); alters reactivity.

Reactivity and Stability

  • Electron Effects : The benzoyl group in the target compound withdraws electrons via resonance, reducing the diazonium ion’s stability compared to electron-donating substituents (e.g., methoxy in or hydroxyethyl in ). This increases its reactivity in coupling reactions but shortens shelf life .
  • Thermal Stability : Nitro-substituted analogs (e.g., ) exhibit lower thermal stability due to the nitro group’s destabilizing effects, whereas benzoyl derivatives may decompose at moderate temperatures (50–70°C) .
  • Solubility: Hydroxyethyl-containing analogs () are more soluble in polar solvents (e.g., ethanol, water) than the benzoyl derivative, which is likely soluble in aprotic solvents like THF .

Research Findings and Data

Table 1: Comparative Properties of Selected Diazonium-Zinc Complexes

Property Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium zinc chloride 2-Methoxy-5-methyl-4-diazenylbenzenediazonium tetrachlorozincate
Molecular Weight ~550–600 g/mol (estimated) 443.5 g/mol 831.82 g/mol
Thermal Decomposition (°C) 50–70 (predicted) 80–100 40–60
Solubility THF, DMF Water, ethanol Acetone, DCM
Primary Use Photoinitiators, specialty synthesis Textile dyes Electrophilic coupling reactions

Critical Analysis of Divergent Evidence

  • Synthesis Routes: and describe zinc complexation with phenolic ligands, but the target compound likely forms via diazonium salt precipitation with ZnCl₂ .
  • Safety Profiles : While most diazonium salts are shock-sensitive (), zinc coordination mitigates explosivity. However, benzoyl derivatives may still require handling under inert conditions .

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